2,4-Dibromo-5,6-dichloropyridin-3-ol
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Overview
Description
2,4-Dibromo-5,6-dichloropyridin-3-ol is a chemical compound with the molecular formula C5HBr2Cl2NO It is a halogenated pyridine derivative, characterized by the presence of bromine and chlorine atoms on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5,6-dichloropyridin-3-ol typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of pyridin-3-ol. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5,6-dichloropyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
2,4-Dibromo-5,6-dichloropyridin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5,6-dichloropyridin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms on the pyridine ring can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromopyridine: Similar in structure but lacks the chlorine atoms.
5,6-Dichloropyridin-3-ol: Similar but lacks the bromine atoms.
2,4-Dichloropyridine: Contains chlorine atoms but lacks bromine atoms.
Uniqueness
2,4-Dibromo-5,6-dichloropyridin-3-ol is unique due to the presence of both bromine and chlorine atoms on the pyridine ring. This combination of halogens can impart distinct chemical properties and reactivity, making it valuable for specific applications where such characteristics are desired.
Properties
IUPAC Name |
2,4-dibromo-5,6-dichloropyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2Cl2NO/c6-1-2(8)5(9)10-4(7)3(1)11/h11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYANUDOWXOVGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1Br)Cl)Cl)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718435 |
Source
|
Record name | 2,4-Dibromo-5,6-dichloropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345472-11-8 |
Source
|
Record name | 3-Pyridinol, 2,4-dibromo-5,6-dichloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345472-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dibromo-5,6-dichloropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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